molecular formula C10H7N3O2 B8608171 2-methyl-5-nitro-1H-indole-3-carbonitrile

2-methyl-5-nitro-1H-indole-3-carbonitrile

Cat. No. B8608171
M. Wt: 201.18 g/mol
InChI Key: XHXNTIXDROTEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-nitro-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C10H7N3O2 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-5-nitro-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-5-nitro-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-methyl-5-nitro-1H-indole-3-carbonitrile

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

2-methyl-5-nitro-1H-indole-3-carbonitrile

InChI

InChI=1S/C10H7N3O2/c1-6-9(5-11)8-4-7(13(14)15)2-3-10(8)12-6/h2-4,12H,1H3

InChI Key

XHXNTIXDROTEEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-methyl-5-nitro-1H-indole-3-carbaldehyde (375 mg, 1.84 mmol) and hydroxylamine hydrochloride (380 mg, 5.52 mmol) were suspended in formic acid (10 mL) and DMF (3 mL), and heated at 80° C. until the solution had turned dark orange (30 min). Quantitative conversion to the aldoxime intermediate was confirmed by LC/MS. 4 mL of acetic anhydride were added and heating was continued for 1 h. The reaction solution was diluted with cold water (20 mL), and the product extracted into EtOAc. The organic layer was washed with water (2×50 mL), brine (2×50 mL), dried over MgSO4, and filtered. The solvent was removed in vacuo to yield 2-methyl-5-nitro-1H-indole-3-carbonitrile as an ochre-colored solid (330 mg, 89% yield). Mass and purity were confirmed by LC/MS using an acetonitrile gradient with 0.035% TFA/water. Theoretical (M+H)+ m/z for C10H7N3O2=202.05; Found 202.2.
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aldoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

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